3-acetyl-2H-cyclohepta[b]furan-2-one
Overview
Description
3-Acetyl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound that belongs to the family of cyclohepta[b]furans. This compound is characterized by a seven-membered ring fused to a furan ring, with an acetyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tropone derivatives with active methylene compounds in the presence of a base. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Acetyl-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. These interactions can modulate biological pathways, resulting in therapeutic effects. For example, its derivatives may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural features but lacking the acetyl group.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3 and 8 positions, influencing their electronic properties.
Uniqueness: 3-Acetyl-2H-cyclohepta[b]furan-2-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-acetylcyclohepta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJSMSRDUPLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415857 | |
Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-76-0 | |
Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22460-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.